molecular formula C14H21NO4 B1242783 2-Ethyl-3-hydroxy-1-(2-pivaloyloxyethyl)pyridin-4-one

2-Ethyl-3-hydroxy-1-(2-pivaloyloxyethyl)pyridin-4-one

Cat. No.: B1242783
M. Wt: 267.32 g/mol
InChI Key: OOBZQQKMYNMSCV-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxy-1-(2-pivaloyloxyethyl)pyridin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

2-(2-ethyl-3-hydroxy-4-oxopyridin-1-yl)ethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C14H21NO4/c1-5-10-12(17)11(16)6-7-15(10)8-9-19-13(18)14(2,3)4/h6-7,17H,5,8-9H2,1-4H3

InChI Key

OOBZQQKMYNMSCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C=CN1CCOC(=O)C(C)(C)C)O

Synonyms

1-(2'-trimethylacetoxyethyl)-2-ethyl-3-hydroxypyridin-4-one
CP 117
CP-117
CP117 cpd

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Ethyl-3-pivaloyloxy-1-(2-pivaloyloxyethyl)pyridin-4-one (0.5 g) was heated in distilled water (40 ml) at 70° C. for 3 hours. The water was removed by rotary evaporation and the residue dried under high vacuum. Recrystallization of the dry solid from ethyl acetate and petroleum ether (b.p. 40°-600° C.) gave the title compound (0.3 g, 69%) as colourless crystals with a melting point and infra-red and n.m.r. spectra as quoted in Example 2.
Name
2-Ethyl-3-pivaloyloxy-1-(2-pivaloyloxyethyl)pyridin-4-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

To a solution of 3-benzyloxy-2-ethyl-1-(2-pivaloyloxyethyl)pyridin-4-one (0.5 g) in dimethylformamide (25 ml) was added 5% palladium on charcoal catalyst (0.1 g) and the reaction mixture was stirred at room temperature under a constant stream of hydrogen for 24 hours. The dimethylformamide was then removed under high vacuum by rotary evaporation to give an oil. The solid obtained on cooling the oil was dissolved in hot ethyl acetate and the solution treated with activated charcoal, refluxed for 5 minutes, filtered and rotary evaporated. The resultant residue was recrystalized from petroleum ether (boiling point 40°-60° C.) to give the title compound (2 g, 53%) as colourless crystals, m.p. 113°-115° C., νmax (nujol) 1580, 1630, 1725, 3130 cm-1 ; δ(90 MHz, CDCl3), 7.25 (1H, d), 6.43 (1H, d), 5.25 (1H, s, br), 4.29 (2H, t), 4.21 (2H, t), 2.85 (2H, q), 1.27 (3H, t), 1.28 (9H, s).
Name
3-benzyloxy-2-ethyl-1-(2-pivaloyloxyethyl)pyridin-4-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
53%

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